molecular formula C14H22O6 B14567145 Undec-4-ene-1,5,11-tricarboxylic acid CAS No. 61421-99-6

Undec-4-ene-1,5,11-tricarboxylic acid

Cat. No.: B14567145
CAS No.: 61421-99-6
M. Wt: 286.32 g/mol
InChI Key: ZPBNGTGYOARKQW-UHFFFAOYSA-N
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Description

Undec-4-ene-1,5,11-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to an eleven-carbon chain with a double bond at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-4-ene-1,5,11-tricarboxylic acid can be achieved through several methods. One common approach involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure to form the desired compound . The reaction conditions typically include the use of strong bases such as lithium diisopropylamide (LDA) and subsequent treatment with acids like hydrochloric acid (HCl) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Undec-4-ene-1,5,11-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of triols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Undec-4-ene-1,5,11-tricarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which undec-4-ene-1,5,11-tricarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for additional chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undec-4-ene-1,5,11-tricarboxylic acid is unique due to its specific structure, which includes a double bond and three carboxyl groups

Properties

CAS No.

61421-99-6

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

undec-4-ene-1,5,11-tricarboxylic acid

InChI

InChI=1S/C14H22O6/c15-12(16)9-4-2-1-3-7-11(14(19)20)8-5-6-10-13(17)18/h8H,1-7,9-10H2,(H,15,16)(H,17,18)(H,19,20)

InChI Key

ZPBNGTGYOARKQW-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCC(=CCCCC(=O)O)C(=O)O

Origin of Product

United States

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